Methyl 13-methyltetradecanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-methyl Myristic Acid methyl ester typically involves the esterification of 13-methyl Myristic Acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of 13-methyl Myristic Acid methyl ester can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 13-methyl Myristic Acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: 13-methyl Myristic Acid.

Reduction: 13-methyl Myristyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Biodiesel Production

Methyl 13-methyltetradecanoate is primarily studied for its potential use as a biodiesel component. Biodiesel is produced through the transesterification of triglycerides from vegetable oils or animal fats with methanol or ethanol. The properties of methyl esters, including their viscosity, cetane number, and oxidative stability, are critical for their performance as biodiesel.

Key Findings:

- Oxidation Behavior: Studies have modeled the oxidation behavior of large methyl esters like this compound to understand their combustion characteristics in engines. Research indicates that larger methyl esters exhibit similar reactivity to alkanes of comparable size, making them suitable surrogates for biodiesel fuels in combustion studies .

- Fuel Properties: The cetane number and cold flow properties of methyl esters impact engine performance and emissions. This compound's properties can be optimized through blending with other biodiesel components to enhance overall fuel quality .

Food Science and Nutrition

Methyl esters, including this compound, are also investigated for their roles in food science due to their potential health benefits and functional properties.

Applications:

- Flavoring Agents: Methyl esters can serve as flavoring agents in food products due to their pleasant aroma and taste profiles.

- Nutritional Supplements: Fatty acid methyl esters are explored for their nutritional benefits, particularly in dietary supplements aimed at improving lipid profiles .

Biochemical Research

In biochemical research, this compound is utilized for various analytical purposes.

Research Applications:

- Metabolomics: This compound is studied within the context of metabolomics to understand its metabolic pathways and effects on biological systems. It can serve as a biomarker for certain metabolic conditions .

- Lipid Studies: As a lipid compound, it is used in studies examining lipid metabolism and the role of fatty acids in cellular functions .

Case Studies

Several case studies highlight the utility of this compound across different applications:

Mechanism of Action

The mechanism of action of 13-methyl Myristic Acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release 13-methyl Myristic Acid, which then participates in various metabolic pathways. The compound has been shown to induce mitochondrial-mediated apoptosis via the AKT and MAPK pathways, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.

Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.

Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .

Biological Activity

Methyl 13-methyltetradecanoate (also known as methyl 13-methyltetradecanoic acid or methyl isopentadecanoate) is a branched-chain fatty acid ester with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

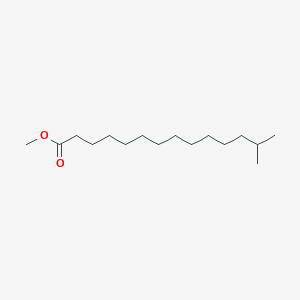

- Molecular Formula : C₁₆H₃₂O₂

- Molecular Weight : 256.42 g/mol

- CAS Number : 5129-59-9

- Structural Formula :

Biological Activity Overview

This compound has been primarily studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through several molecular pathways.

-

Induction of Apoptosis :

- This compound induces apoptosis in human cancer cells, notably through mitochondrial-mediated pathways. This process involves the regulation of key signaling molecules such as AKT (protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which are crucial for cell survival and proliferation .

- Down-regulation of p-AKT :

- Stability of Cellular Environment :

Case Studies and Experimental Data

In Vivo and In Vitro Studies

Research has been conducted both in vitro (in laboratory settings) and in vivo (in living organisms). For instance, one study documented the effects of this compound on rat models over a 42-day treatment period. Results indicated no adverse effects on adipose tissue turnover, suggesting a favorable safety profile for further development as a therapeutic agent .

Potential Therapeutic Applications

Given its ability to induce apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells, this compound is being considered as a potential chemotherapeutic agent. Its unique properties differentiate it from conventional drugs, which often come with significant side effects.

Summary of Medical Implications

- Anticancer Agent : Potential use as a supplementary treatment alongside traditional chemotherapy.

- Safety Profile : Low toxicity makes it an attractive candidate for further clinical trials.

- Mechanism Exploration : Ongoing research aims to fully elucidate the molecular mechanisms underlying its effects on cancer cells.

Properties

IUPAC Name |

methyl 13-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGUSDOXMVVCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408101 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-59-9 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.